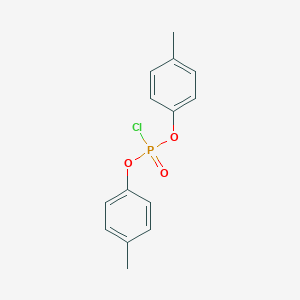

Bis(4-methylphenyl) phosphorochloridate

Overview

Description

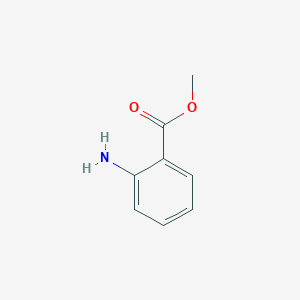

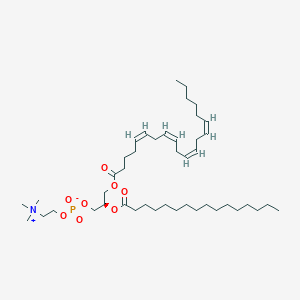

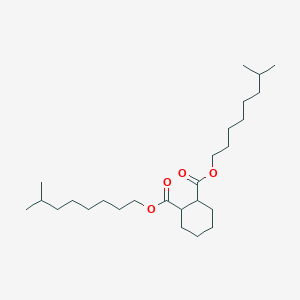

Bis(4-methylphenyl) phosphorochloridate, also known as Me2P(O)Cl, is a widely used chemical compound in scientific research. It is a phosphorochloridate derivative of 4-methylphenol, which is commonly known as p-cresol. Me2P(O)Cl is a colorless liquid that is soluble in most organic solvents and reacts with water to form phosphoric acid and p-cresol.

Mechanism Of Action

Bis(4-methylphenyl) phosphorochloridate(O)Cl acts as a phosphorylating agent by transferring a phosphate group to a nucleophile. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. The mechanism of action of Bis(4-methylphenyl) phosphorochloridate(O)Cl is similar to that of other phosphorylating agents such as phosphorus oxychloride and phosphorus tribromide.

Biochemical And Physiological Effects

Bis(4-methylphenyl) phosphorochloridate(O)Cl has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Advantages And Limitations For Lab Experiments

Bis(4-methylphenyl) phosphorochloridate(O)Cl is a versatile reagent that can be used in a variety of chemical reactions. It is easy to handle and store and has a long shelf life. Bis(4-methylphenyl) phosphorochloridate(O)Cl is also relatively inexpensive compared to other phosphorylating agents. However, Bis(4-methylphenyl) phosphorochloridate(O)Cl is highly reactive and can be hazardous if not handled properly. It should be stored in a cool, dry place away from sources of heat and moisture.

Future Directions

There are several future directions for the use of Bis(4-methylphenyl) phosphorochloridate(O)Cl in scientific research. One direction is the development of new synthetic methods for the preparation of phosphorus-containing compounds. Another direction is the use of Bis(4-methylphenyl) phosphorochloridate(O)Cl in the synthesis of new bioactive compounds, such as enzyme inhibitors and anticancer agents. Bis(4-methylphenyl) phosphorochloridate(O)Cl can also be used in the preparation of new materials, such as polymers and dendrimers, which have potential applications in drug delivery and tissue engineering.

Synthesis Methods

Bis(4-methylphenyl) phosphorochloridate(O)Cl is synthesized by reacting p-cresol with phosphorus oxychloride (POCl3) in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to Bis(4-methylphenyl) phosphorochloridate(O)Cl by the addition of water.

Scientific Research Applications

Bis(4-methylphenyl) phosphorochloridate(O)Cl is widely used in scientific research as a reagent for the synthesis of phosphorus-containing compounds. It is also used as a phosphorylating agent in the preparation of phosphine oxides, phosphonates, and phosphates. Bis(4-methylphenyl) phosphorochloridate(O)Cl is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of peptides, nucleotides, and other biologically active compounds.

properties

IUPAC Name |

1-[chloro-(4-methylphenoxy)phosphoryl]oxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClO3P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDUYVNXBZYPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289265 | |

| Record name | Bis(4-methylphenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methylphenyl) phosphorochloridate | |

CAS RN |

6630-15-5 | |

| Record name | NSC60027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-methylphenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-P-TOLYL CHLOROPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)